2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride
Overview
Description
2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, also known as N-isopropyl-pyrazole-5-acetamide dihydrochloride (NIPA-DHC), is a synthetic compound with potential applications in a variety of scientific research contexts. NIPA-DHC is a small molecule that has been used for a variety of purposes in laboratory experiments, including as an inhibitor of enzymes, a ligand for receptors, and a tool for studying protein-protein interactions.
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including structures related to 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, are recognized for their wide-ranging biological activities. These compounds have been extensively studied for their therapeutic potentials in various diseases. A key focus has been on their role as pharmacophores, contributing significantly to the development of novel therapeutic agents. The pyrazole moiety serves as a crucial element in medicinal chemistry, given its efficacy in enhancing drug properties and interactions with biological targets. Notably, pyrazoles have demonstrated potential in treating conditions such as cancer, inflammation, microbial infections, and neurological disorders. Their ability to serve as synthons in organic synthesis further underscores their importance in drug discovery and development processes (A. M. Dar & Shamsuzzaman, 2015).
Advances in Pyrazolo[1,5-a]Pyrimidines
The study of pyrazolo[1,5-a]pyrimidines, closely related to pyrazole derivatives, highlights the dynamic nature of research in this area. These compounds are investigated for their regio-orientation and regioselectivity in chemical reactions, which are critical for the development of drugs with precise therapeutic actions. The nuanced understanding of these reactions enables the creation of more effective and safer drugs by manipulating the pyrazole structure. This area of research is vital for identifying new therapeutic agents and understanding their mechanisms of action (M. Mohamed & A. M. Mahmoud, 2019).
Pyrazoline-based Neurodegenerative Disease Treatments
Research into pyrazoline compounds has also extended into the treatment of neurodegenerative diseases. Pyrazolines are identified for their neuroprotective properties, offering new avenues for treating disorders like Alzheimer’s and Parkinson’s diseases. The exploration of pyrazoline derivatives in this context underscores the compound's versatility and potential in addressing complex neurological conditions. This research direction signifies a promising frontier for developing novel treatments that could alleviate the symptoms or potentially halt the progression of neurodegenerative diseases (M. Ahsan et al., 2022).
properties
IUPAC Name |
2-amino-N-(2-propan-2-ylpyrazol-3-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-6(2)12-7(3-4-10-12)11-8(13)5-9;;/h3-4,6H,5,9H2,1-2H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVZHTRCOTUPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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